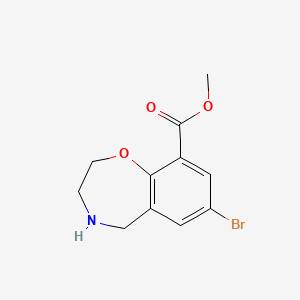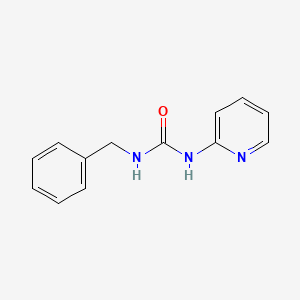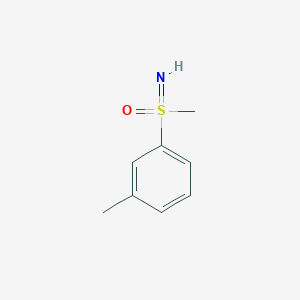
S-Methyl-S-(3-methylphenyl) sulfoximine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-S-(3-methylphenyl) sulfoximine, is an organosulfur compound with the molecular formula C8H11NOS and a molecular weight of 169.25 . This compound is part of the sulfoximine family, which is characterized by the presence of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two carbon-containing groups.
Vorbereitungsmethoden
The synthesis of sulfoximine, S-methyl-S-(3-methylphenyl)-, typically involves the oxidation of sulfinamides. One common method is the oxidation of sulfinamides using iodosylbenzene in the presence of an alcohol solvent Industrial production methods for sulfoximines often involve similar oxidation reactions, but on a larger scale and with optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
S-Methyl-S-(3-methylphenyl) sulfoximine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximines can lead to the formation of sulfonimidates, while reduction can yield sulfonamides .
Wissenschaftliche Forschungsanwendungen
S-Methyl-S-(3-methylphenyl) sulfoximine, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds . In biology and medicine, sulfoximines have been investigated for their potential as enzyme inhibitors, particularly for enzymes involved in glutamine metabolism . Additionally, sulfoximines have shown promise as ligands in asymmetric catalysis, which is important for the production of chiral molecules in the pharmaceutical industry .
Wirkmechanismus
The mechanism of action of sulfoximine, S-methyl-S-(3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. One well-studied target is the enzyme glutamine synthetase, which is inhibited by sulfoximines . The inhibition occurs through the formation of a stable complex between the sulfoximine and the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in glutamine levels, which has various biological effects .
Vergleich Mit ähnlichen Verbindungen
S-Methyl-S-(3-methylphenyl) sulfoximine, can be compared to other similar compounds, such as sulfonamides and sulfonimidates. While all these compounds contain a sulfur atom bonded to nitrogen and oxygen atoms, sulfoximines are unique in their ability to form stable chiral centers at the sulfur atom . This property makes them valuable in asymmetric synthesis and as chiral ligands in catalysis . Other similar compounds include methionine sulfoximine, which is known for its role as a glutamine synthetase inhibitor .
Conclusion
This compound, is a versatile organosulfur compound with significant potential in various scientific fields. Its unique chemical properties, including the ability to form stable chiral centers, make it valuable for applications in medicinal chemistry, materials science, and asymmetric catalysis. Continued research into the synthesis, reactions, and applications of sulfoximines will likely uncover even more uses for this fascinating class of compounds.
Eigenschaften
CAS-Nummer |
22132-98-5 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 |
IUPAC-Name |
imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NOS/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6,9H,1-2H3 |
InChI-Schlüssel |
QTXLWZLMRDOCNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)
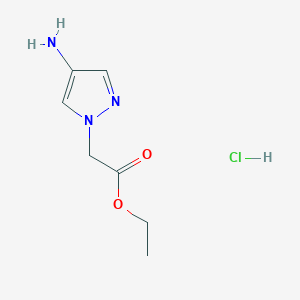
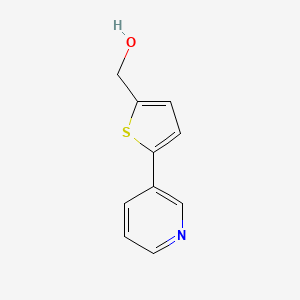
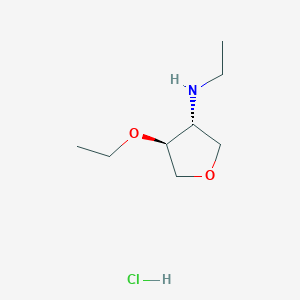
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
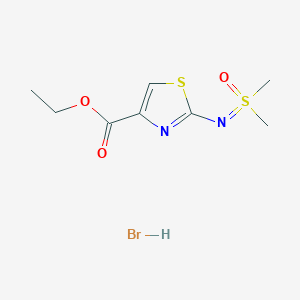
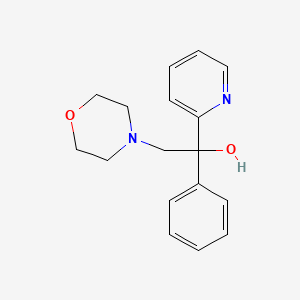
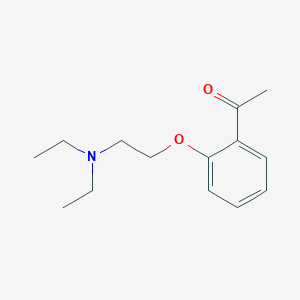
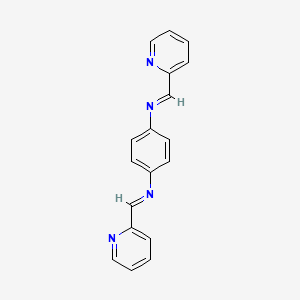
![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)
![(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol](/img/structure/B1654269.png)
